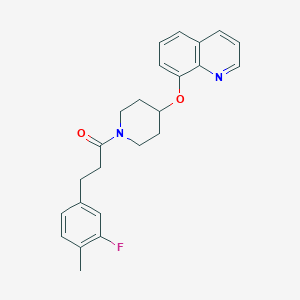
3-(3-Fluoro-4-methylphenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluoro-4-methylphenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one is a complex organic compound that features a combination of fluorinated aromatic rings, a quinoline moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methylphenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one typically involves multiple steps:
Formation of the Fluorinated Aromatic Intermediate: The initial step involves the fluorination of a methyl-substituted benzene ring to form 3-fluoro-4-methylbenzene.
Quinoline Derivative Preparation: The quinoline moiety is synthesized separately, often starting from aniline derivatives through cyclization reactions.
Piperidine Ring Formation: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine and appropriate halogenated intermediates.
Coupling Reactions: The final step involves coupling the fluorinated aromatic intermediate with the quinoline-piperidine derivative under conditions that promote the formation of the propanone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and automated reaction systems are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, nitrating agents, and other electrophiles are used for substitution reactions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Alcohols and reduced aromatic compounds.
Substitution: Functionalized aromatic derivatives with various substituents.
Scientific Research Applications
3-(3-Fluoro-4-methylphenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methylphenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The quinoline moiety is known to interact with DNA and proteins, potentially affecting cellular processes. The piperidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(3-Fluoro-4-methylphenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethan-1-one: Similar structure but with an ethanone linkage instead of propanone.
3-(3-Fluoro-4-methylphenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)butan-1-one: Similar structure but with a butanone linkage.
Uniqueness
The unique combination of fluorinated aromatic rings, quinoline, and piperidine in 3-(3-Fluoro-4-methylphenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-1-(4-quinolin-8-yloxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O2/c1-17-7-8-18(16-21(17)25)9-10-23(28)27-14-11-20(12-15-27)29-22-6-2-4-19-5-3-13-26-24(19)22/h2-8,13,16,20H,9-12,14-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAWBBDQZXQKGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

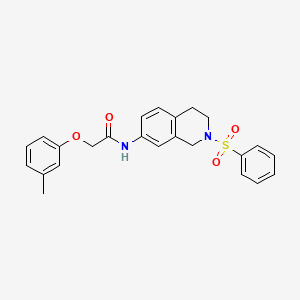
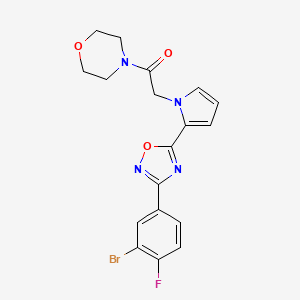
![4-[butyl(ethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2405653.png)
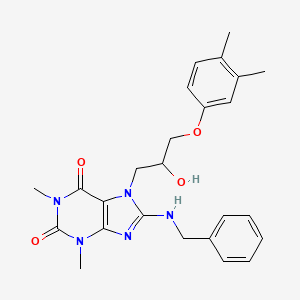
![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2405658.png)
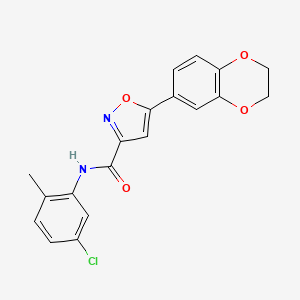
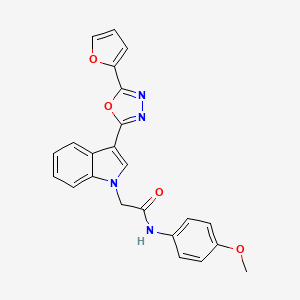
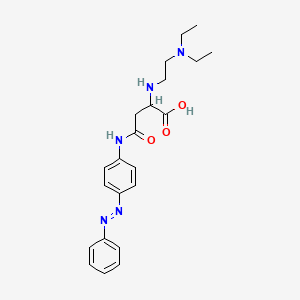
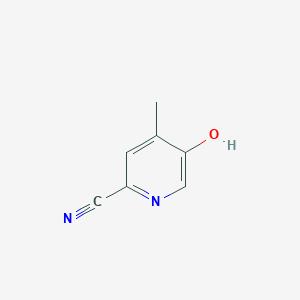
![2,2-Dimethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrochloride](/img/structure/B2405667.png)
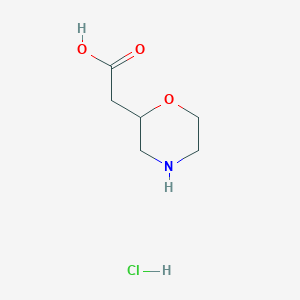
![Methyl 4-[(4,6-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2405669.png)
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
